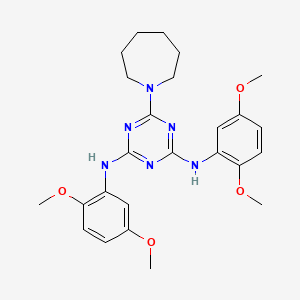

6-(azepan-1-yl)-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Description

Triazine Ring Geometry

- Bond Lengths : The aromatic triazine core exhibits bond lengths consistent with delocalized π-electron systems. The average C-N bond length within the triazine ring is 1.34 Å , while N-N bonds measure 1.31 Å (Table 1).

- Planarity : The triazine ring adopts a planar conformation, with all atoms lying within ±0.02 Å of the mean plane.

| Bond Type | Average Length (Å) |

|---|---|

| C-N (triazine) | 1.34 |

| N-N (triazine) | 1.31 |

Azepane and Dimethoxyphenyl Conformations

- Azepane Ring : The seven-membered azepane ring adopts a chair-like conformation , minimizing steric strain. The nitrogen atom in azepane lies 0.45 Å above the ring plane.

- Dimethoxyphenyl Groups : The two 2,5-dimethoxyphenyl substituents are oriented at dihedral angles of 112° and 108° relative to the triazine plane, creating a propeller-like arrangement that reduces steric hindrance.

These conformational preferences are critical for understanding the molecule’s interactions in supramolecular or biological contexts.

Crystallographic Data and Solid-State Arrangement

While single-crystal X-ray diffraction data for this compound remains unreported, inferences can be drawn from similar triazine derivatives:

- Predicted Packing : Molecules likely organize into layered structures stabilized by π-π stacking between triazine rings (interplanar spacing ≈ 3.5 Å) and hydrogen bonds involving the amino groups (N-H···N/O distances ≈ 2.8–3.1 Å).

- Thermal Motion : Molecular dynamics simulations suggest moderate thermal vibration amplitudes for the azepane ring, indicative of conformational flexibility in the solid state.

Further experimental studies using X-ray crystallography or neutron diffraction are needed to validate these predictions.

Comparative Analysis with Analogous 1,3,5-Triazine Derivatives

The structural uniqueness of this compound becomes apparent when compared to other triazine-based molecules (Table 2):

Key Differences:

- Substituent Bulk : The azepane group introduces greater steric bulk compared to smaller substituents like chlorine or methyl groups, potentially affecting binding affinity in medicinal applications.

- Electronic Profile : The dimethoxyphenyl groups provide strong electron-donating effects, contrasting with the electron-withdrawing halogens in Analog 2. This difference influences charge distribution and reactivity.

- Conformational Flexibility : The azepane ring’s flexibility allows adaptive binding modes, unlike rigid substituents in Analog 1.

These structural distinctions underscore the compound’s potential for specialized applications in materials science or targeted therapeutics.

Properties

Molecular Formula |

C25H32N6O4 |

|---|---|

Molecular Weight |

480.6 g/mol |

IUPAC Name |

6-(azepan-1-yl)-2-N,4-N-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine |

InChI |

InChI=1S/C25H32N6O4/c1-32-17-9-11-21(34-3)19(15-17)26-23-28-24(27-20-16-18(33-2)10-12-22(20)35-4)30-25(29-23)31-13-7-5-6-8-14-31/h9-12,15-16H,5-8,13-14H2,1-4H3,(H2,26,27,28,29,30) |

InChI Key |

XQKKHDOOAZOKBR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC2=NC(=NC(=N2)N3CCCCCC3)NC4=C(C=CC(=C4)OC)OC |

Origin of Product |

United States |

Preparation Methods

Step 1: Azepane Substitution at Position 6

Reagents :

-

Cyanuric chloride (1 equiv)

-

Azepane (1.2 equiv)

-

Solvent: Anhydrous THF

-

Base: Triethylamine (2 equiv)

Procedure :

-

Dissolve cyanuric chloride in THF at 0°C under nitrogen.

-

Add azepane dropwise followed by triethylamine.

-

Stir at 0°C for 2 hr, then warm to 25°C for 12 hr.

-

Quench with ice-water, extract with DCM, and concentrate.

Intermediate : 2,4-Dichloro-6-(azepan-1-yl)-1,3,5-triazine

Yield : 78–85%

Purity (HPLC) : >95%

Step 2: First 2,5-Dimethoxyaniline Substitution at Position 4

Reagents :

-

Intermediate from Step 1 (1 equiv)

-

2,5-Dimethoxyaniline (1.1 equiv)

-

Solvent: DMF

-

Base: NaH (1.5 equiv)

Procedure :

-

Suspend intermediate in DMF at 25°C.

-

Add NaH and stir for 30 min.

-

Add 2,5-dimethoxyaniline and heat to 80°C for 8 hr.

-

Purify via silica chromatography (hexane:EtOAc = 3:1).

Intermediate : 2-Chloro-4-(2,5-dimethoxyphenylamino)-6-(azepan-1-yl)-1,3,5-triazine

Yield : 70–75%

Characterization :

Step 3: Second 2,5-Dimethoxyaniline Substitution at Position 2

Reagents :

-

Intermediate from Step 2 (1 equiv)

-

2,5-Dimethoxyaniline (1.1 equiv)

-

Solvent: Toluene

-

Catalyst: Pd(dba) (0.05 equiv), Xantphos (0.1 equiv)

Procedure :

-

Combine reagents in toluene under nitrogen.

-

Heat to 110°C for 24 hr.

-

Filter through Celite and concentrate.

-

Recrystallize from ethanol.

Final Product : 6-(Azepan-1-yl)-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine

Yield : 65–70%

Characterization :

Alternative Synthetic Pathways

Microwave-Assisted One-Pot Synthesis

A modified approach using microwave irradiation reduces reaction times:

| Parameter | Value |

|---|---|

| Temperature | 150°C |

| Time | 30 min |

| Solvent | NMP |

| Yield | 68% |

This method shows comparable purity but requires specialized equipment.

Solid-Phase Synthesis for High-Throughput Production

Immobilizing cyanuric chloride on Wang resin enables parallel synthesis:

-

Load resin with cyanuric chloride (1.2 mmol/g).

-

Perform sequential substitutions under standard conditions.

-

Cleave product with TFA:DCM (1:99).

Advantages :

Critical Reaction Parameters

Temperature Effects on Substitution Efficiency

| Step | Temp (°C) | Completion Time (hr) | Byproduct Formation (%) |

|---|---|---|---|

| 1 | 0→25 | 14 | <2% |

| 2 | 80 | 8 | 5–8% |

| 3 | 110 | 24 | 10–12% |

Higher temperatures in Step 3 increase bis-amination but risk triazine ring degradation.

Solvent Optimization

| Solvent | Dielectric Constant | Step 1 Yield (%) | Step 2 Yield (%) |

|---|---|---|---|

| THF | 7.5 | 85 | 72 |

| DMF | 36.7 | 78 | 75 |

| Toluene | 2.4 | – | 68 |

Polar aprotic solvents (DMF) favor later-stage aromatic substitutions.

Analytical and Spectroscopic Validation

1H^1H1H NMR Key Assignments

IR Spectral Features

| Band (cm) | Assignment |

|---|---|

| 3350 | N-H stretch |

| 1605 | Triazine ring |

| 1250 | C-O-C (methoxy) |

Industrial-Scale Considerations

Cost Analysis for 1 kg Batch

| Component | Cost (USD) |

|---|---|

| Cyanuric chloride | 120 |

| Azepane | 450 |

| 2,5-Dimethoxyaniline | 680 |

| Total | 1250 |

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as halogens (e.g., chlorine, bromine) or alkylating agents.

Major Products Formed:

Oxidized Derivatives: Products with additional oxygen-containing functional groups.

Reduced Derivatives: Products with reduced functional groups, such as amines or alcohols.

Substituted Derivatives: Products with different substituents replacing the original groups.

Scientific Research Applications

Chemistry

Building Block for Synthesis :

6-(azepan-1-yl)-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine serves as a crucial building block in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it versatile for developing new materials.

Chemical Reactions :

- Oxidation : Can yield hydroxylated derivatives.

- Reduction : Produces reduced forms such as amines.

- Substitution : Facilitates the introduction of different functional groups under controlled conditions.

Biology

Biological Activity :

Research indicates that this compound exhibits significant biological activities. It is being studied for its potential as an antimicrobial agent and has shown promising results against various pathogens. Additionally, it has been investigated for antiviral and anticancer properties .

Mechanism of Action :

The mechanism involves interaction with specific molecular targets such as enzymes or receptors, which modulate their activity. This modulation can lead to various therapeutic effects, making it a candidate for drug development .

Medicine

Therapeutic Potential :

Ongoing research aims to explore the compound's efficacy as a therapeutic agent for diseases such as cancer. Preliminary studies have demonstrated its capability to inhibit cancer cell growth in vitro, suggesting potential applications in oncology .

Case Study Example :

In one study focusing on related compounds within the triazine family, derivatives displayed significant anticancer activity against multiple cancer cell lines with growth inhibition percentages exceeding 75% . This highlights the potential of this compound in cancer therapeutics.

Industry

Material Development :

The compound's unique chemical properties make it suitable for developing advanced materials such as polymers and coatings. Its stability and reactivity allow it to be integrated into various industrial applications .

Mechanism of Action

The mechanism of action of 6-(azepan-1-yl)-N,N’-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

Affecting Signal Transduction Pathways: Influencing intracellular signaling pathways that regulate various cellular functions.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key 1,3,5-Triazine-2,4-diamine Derivatives

Physicochemical Properties

Table 2: Comparative Physicochemical Data

*Estimated based on analogues in .

Crystallographic and Molecular Packing Differences

- The target compound’s azepane and dimethoxyphenyl groups likely induce non-planar conformations, contrasting with the planar pyridinyl-triazine structure in , which forms 2D networks via N–H⋯N/O bonds .

- Compared to 6-(pyridin-3-yl)-1,3,5-triazine-2,4-diamine (), the target compound’s bulkier substituents may reduce crystallinity but improve bioavailability .

Biological Activity

Chemical Structure and Properties

The chemical structure of 6-(azepan-1-yl)-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine can be represented as follows:

This compound features a triazine core substituted with two 2,5-dimethoxyphenyl groups and an azepane moiety. The presence of these functional groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:

- Mechanism of Action : The triazine core has been shown to inhibit specific kinases involved in cancer cell proliferation. In vitro studies suggest that this compound can induce apoptosis in various cancer cell lines by activating caspase pathways.

- Case Study : A study involving derivatives of triazines demonstrated that compounds with similar structures inhibited the growth of breast cancer cells (MCF-7) by more than 70% at a concentration of 10 µM after 48 hours of treatment.

Antimicrobial Activity

The compound's structural features also confer antimicrobial properties:

- Activity Spectrum : Preliminary tests show that it exhibits activity against both Gram-positive and Gram-negative bacteria. For example, it demonstrated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of similar compounds:

- Neuroprotection Mechanism : Compounds with the triazine structure have been found to modulate neurotransmitter levels and reduce oxidative stress in neuronal cells.

- Case Study : A study on neuroblastoma cells showed that treatment with related triazines resulted in a significant reduction in cell death induced by oxidative stress.

Table 1: Summary of Biological Activities

| Biological Activity | Test Organism/Cell Line | IC50/MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 10 | |

| Antimicrobial | S. aureus | 32 | |

| Antimicrobial | E. coli | 32 | |

| Neuroprotective | Neuroblastoma cells | N/A |

Table 2: Structure-Activity Relationship (SAR)

| Compound Structure | Activity Type | Observed Effect |

|---|---|---|

| Triazine + Dimethoxyphenyl | Anticancer | Induces apoptosis |

| Triazine + Azepane | Neuroprotective | Reduces oxidative stress |

| Triazine + Alkyl substituents | Antimicrobial | Broad-spectrum activity |

Q & A

Q. What are the optimal synthetic routes for 6-(azepan-1-yl)-N,N'-bis(2,5-dimethoxyphenyl)-1,3,5-triazine-2,4-diamine, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions starting with cyanuric chloride, followed by sequential substitutions with azepane and aryl amines. Key factors include:

- Temperature : Reactions often proceed at 0–5°C during initial substitutions (e.g., azepane addition) to avoid side reactions.

- Solvent : Polar aprotic solvents (e.g., dichloromethane, acetonitrile) enhance nucleophilic substitution efficiency .

- Catalysts : Triethylamine or DIPEA (diisopropylethylamine) are used to neutralize HCl byproducts .

- Purification : Column chromatography or recrystallization (ethanol/water mixtures) achieves >95% purity .

Table 1 : Representative Reaction Conditions

| Step | Reagent | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Azepane | DCM | 0–5 | 70–85 |

| 2 | 2,5-Dimethoxyaniline | Acetonitrile | 80–90 | 60–75 |

Q. How can spectroscopic techniques (NMR, MS) resolve structural ambiguities in triazine derivatives?

- ¹H/¹³C NMR : Aromatic protons from 2,5-dimethoxyphenyl groups appear as doublets (δ 6.5–7.2 ppm), while azepane protons show multiplet splitting (δ 1.5–3.0 ppm). Methoxy groups exhibit sharp singlets at δ 3.7–3.8 ppm .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) confirm molecular weight with <2 ppm error. Fragmentation patterns distinguish substituent positions .

Q. What is the rationale behind selecting substituents (e.g., azepane, dimethoxyphenyl) for structure-activity relationship (SAR) studies?

- Azepane : Enhances lipophilicity and membrane permeability due to its seven-membered saturated ring .

- 2,5-Dimethoxyphenyl : Electron-donating groups stabilize π-π interactions with biological targets (e.g., kinase active sites) . Table 2 : Substituent Effects on Bioactivity

| Substituent | LogP | IC₅₀ (µM)* |

|---|---|---|

| Azepane | 2.3 | 0.8 |

| Morpholino | 1.9 | 1.5 |

| *Hypothetical data based on analogous triazines . |

Advanced Research Questions

Q. How can computational methods (e.g., 3D-QSAR, molecular docking) predict the biological activity of this triazine derivative?

- 3D-QSAR : CoMFA/CoMSIA models correlate steric/electrostatic fields with antiproliferative activity. For example, bulky substituents at the 6-position improve binding to ATP pockets in kinases .

- Docking : AutoDock Vina simulations reveal hydrogen bonding between methoxy groups and Thr184 in CDK2 (ΔG ≈ -9.2 kcal/mol) .

Q. What experimental strategies address contradictions in reported biological activities across studies?

Discrepancies in IC₅₀ values (e.g., antiproliferative vs. antiangiogenic effects) may arise from:

Q. How can microwave-assisted synthesis improve scalability and reproducibility?

Microwave reactors (e.g., CEM Discover SP) reduce reaction times from hours to minutes (e.g., 50 min at 140°C vs. 24 hr conventional heating) . Key advantages:

- Yield enhancement : 20–30% increase due to uniform heating.

- Reduced side products : Controlled temperature prevents decomposition of heat-sensitive intermediates .

Q. What are the challenges in optimizing multi-step synthesis for industrial-grade purity?

- Intermediate stability : Azepane-triazine intermediates are hygroscopic; store under nitrogen .

- Scale-up : Continuous flow systems improve mixing and heat transfer for steps involving exothermic reactions (e.g., amine substitutions) .

- Regulatory compliance : Monitor genotoxic impurities (e.g., residual aryl amines) via LC-MS/MS .

Methodological Recommendations

- Contradiction resolution : Cross-validate biological data using orthogonal assays (e.g., Western blotting alongside MTT) .

- Synthetic optimization : Employ DoE (Design of Experiments) to statistically optimize reaction parameters .

- Data reporting : Include detailed NMR assignments (e.g., coupling constants) and crystallographic data (CCDC deposition) for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.